molecular formula C17H14O3 B14339310 Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- CAS No. 104907-56-4

Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)-

Katalognummer: B14339310
CAS-Nummer: 104907-56-4
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: WYMHSNMDHJMEFZ-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- typically involves the reaction of benzeneacetic acid with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This reaction can convert the compound into alcohols or alkanes.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzoic acid derivatives, while reduction can yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetic acid: A simpler analog with similar aromatic properties.

    Cinnamic acid: Shares the propenyl group but lacks the benzeneacetic acid moiety.

    Benzoylformic acid: Contains a similar aromatic structure but differs in functional groups.

Uniqueness

Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

104907-56-4

Molekularformel

C17H14O3

Molekulargewicht

266.29 g/mol

IUPAC-Name

2-[2-[(E)-3-phenylprop-2-enoyl]phenyl]acetic acid

InChI

InChI=1S/C17H14O3/c18-16(11-10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)12-17(19)20/h1-11H,12H2,(H,19,20)/b11-10+

InChI-Schlüssel

WYMHSNMDHJMEFZ-ZHACJKMWSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2CC(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.